molecular formula C14H20O2 B14616052 5-Heptyl-2-hydroxybenzaldehyde CAS No. 59661-87-9

5-Heptyl-2-hydroxybenzaldehyde

Cat. No.: B14616052
CAS No.: 59661-87-9
M. Wt: 220.31 g/mol
InChI Key: FYUJLFRLDGSXBN-UHFFFAOYSA-N
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Description

5-Heptyl-2-hydroxybenzaldehyde is an aromatic aldehyde derivative characterized by a hydroxy group at the 2-position and a linear heptyl chain at the 5-position of the benzene ring. The heptyl substituent imparts significant hydrophobicity, distinguishing it from shorter-chain or halogenated analogs. For example, its molecular formula is likely C₁₄H₂₀O₂, with a higher molecular weight (~220.31 g/mol) compared to simpler derivatives like 5-fluoro-2-hydroxybenzaldehyde (140.11 g/mol) .

Properties

CAS No.

59661-87-9

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

5-heptyl-2-hydroxybenzaldehyde

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-6-7-12-8-9-14(16)13(10-12)11-15/h8-11,16H,2-7H2,1H3

InChI Key

FYUJLFRLDGSXBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=C(C=C1)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-2-hydroxybenzaldehyde typically involves the formylation of a phenol derivative. One common method is the Reimer-Tiemann reaction, where phenol is treated with chloroform in the presence of a strong base like sodium hydroxide. This reaction introduces a formyl group ortho to the hydroxyl group, resulting in the formation of 2-hydroxybenzaldehyde. The heptyl group can then be introduced via Friedel-Crafts alkylation using heptyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of 5-Heptyl-2-hydroxybenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Heptyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for ether formation or acyl chlorides for ester formation.

Major Products:

    Oxidation: 5-Heptyl-2-hydroxybenzoic acid.

    Reduction: 5-Heptyl-2-hydroxybenzyl alcohol.

    Substitution: 5-Heptyl-2-methoxybenzaldehyde (ether) or 5-Heptyl-2-acetoxybenzaldehyde (ester).

Scientific Research Applications

Chemistry: 5-Heptyl-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving aldehydes and phenolic compounds.

Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile building block for drug synthesis.

Industry: In the industrial sector, 5-Heptyl-2-hydroxybenzaldehyde can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Heptyl-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 5-heptyl-2-hydroxybenzaldehyde and its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
5-Heptyl-2-hydroxybenzaldehyde 5-heptyl, 2-hydroxy C₁₄H₂₀O₂ ~220.31 High hydrophobicity; likely low aqueous solubility Organic synthesis, surfactant research
5-Fluoro-2-hydroxybenzaldehyde 5-fluoro, 2-hydroxy C₇H₅FO₂ 140.11 Moderate hydrogen bonding (1 donor, 3 acceptors); high GI absorption predicted Pharmaceutical intermediates
5-tert-Butyl-2-hydroxybenzaldehyde 5-tert-butyl, 2-hydroxy C₁₁H₁₄O₂ 178.23 Steric bulk from tert-butyl group; improved thermal stability Catalysis, polymer research
5-Bromo-2-hydroxybenzaldehyde 5-bromo, 2-hydroxy C₇H₅BrO₂ 201.02 Electron-withdrawing bromine; IR absorption at 1343 cm⁻¹ (aldehyde C=O stretch) Spectroscopy, halogenation studies
5-Chloro-2-hydroxy-3-methylbenzaldehyde 5-chloro, 3-methyl, 2-hydroxy C₈H₇ClO₂ 170.60 Combined steric (methyl) and electronic (chloro) effects; solid state stability Agrochemical intermediates
5-Hydroxy-2-methoxybenzaldehyde 5-hydroxy, 2-methoxy C₈H₈O₃ 152.15 Methoxy group enhances electron density; synthesized via acid hydrolysis Flavor/fragrance industry

Key Analysis :

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The heptyl chain is electron-donating, increasing electron density on the aromatic ring, whereas halogenated analogs (e.g., 5-fluoro, 5-bromo) exhibit electron-withdrawing effects, altering reactivity in electrophilic substitutions .

Physicochemical Properties :

  • Solubility : The heptyl derivative’s hydrophobicity contrasts sharply with the moderate aqueous solubility of 5-fluoro-2-hydroxybenzaldehyde (predicted bioavailable) and the polar 5-hydroxy-2-methoxybenzaldehyde .
  • Thermal Stability : Bulky substituents (tert-butyl, heptyl) may enhance thermal stability compared to smaller groups like methoxy or methyl .

Synthetic Routes: 5-Heptyl-2-hydroxybenzaldehyde likely requires alkylation of a phenolic precursor, whereas halogenated analogs (e.g., 5-bromo) are synthesized via electrophilic halogenation . Methoxy derivatives are obtained through hydrolysis of methoxymethoxy-protected intermediates .

Safety and Hazards: Halogenated compounds (e.g., 5-chloro, 5-bromo) may pose higher toxicity risks compared to non-halogenated derivatives.

Research and Industrial Relevance

  • 5-Heptyl-2-hydroxybenzaldehyde : Its long alkyl chain makes it a candidate for surfactant or lipid-based drug delivery systems. The hydrophobicity could also stabilize emulsions or micelles in material science.
  • Halogenated Analogs : Used as intermediates in pharmaceuticals (e.g., 5-fluoro for kinase inhibitors) or agrochemicals (5-chloro for herbicides) due to their reactivity .
  • Methoxy/Hydroxy Derivatives : Applications in fragrances (e.g., 5-hydroxy-2-methoxybenzaldehyde as a vanilla precursor) and polymer stabilization .

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